molecular formula C10H9BrN2 B1395255 1-(4-Bromophenyl)-4-methyl-1H-imidazole CAS No. 884199-52-4

1-(4-Bromophenyl)-4-methyl-1H-imidazole

Cat. No.: B1395255
CAS No.: 884199-52-4
M. Wt: 237.1 g/mol
InChI Key: RHUGYTKASKANII-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-methyl-1H-imidazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Bromophenyl)-4-methyl-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Bromophenyl)-4-methyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-4-methyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromophenyl)-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9BrN2/c1-8-6-13(7-12-8)10-4-2-9(11)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUGYTKASKANII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697069
Record name 1-(4-Bromophenyl)-4-methyl-1H-imidazole
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Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884199-52-4
Record name 1-(4-Bromophenyl)-4-methyl-1H-imidazole
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Record name 1-(4-bromophenyl)-4-methyl-1H-imidazole
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Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)-4-methyl-1H-imidazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-(4-Bromophenyl)-4-methyl-1H-imidazole (CAS No. 884199-52-4). As a member of the N-arylimidazole class, this compound holds significant interest for medicinal chemistry and materials science due to the versatile reactivity of the imidazole core and the influence of the bromophenyl substituent. This document outlines a proposed synthetic pathway, detailed physicochemical and spectral characterization, and a discussion of its potential biological activities, serving as a valuable resource for researchers engaged in drug discovery and the development of novel molecular entities.

Introduction: The Significance of N-Arylimidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, contribute to its diverse biological activities. The N-arylation of imidazoles introduces a lipophilic aryl group that can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[2] Specifically, the incorporation of a bromophenyl moiety can enhance binding affinity to target proteins through halogen bonding and provides a handle for further synthetic modifications via cross-coupling reactions. Substituted N-arylimidazoles have demonstrated a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[3][4] This guide focuses on the 1,4-disubstituted isomer, 1-(4-Bromophenyl)-4-methyl-1H-imidazole, providing a detailed exploration of its chemical landscape.

Chemical Structure and Properties

The chemical structure of 1-(4-Bromophenyl)-4-methyl-1H-imidazole consists of a 4-methyl-1H-imidazole ring N-arylated at the 1-position with a 4-bromophenyl group.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-4-methyl-1H-imidazole

PropertyValueSource
CAS Number 884199-52-4[1]
Molecular Formula C₁₀H₉BrN₂[5]
Molecular Weight 237.10 g/mol [5]
Monoisotopic Mass 235.9949 Da[5]
Predicted XlogP 2.8[5]
Predicted Hydrogen Bond Donor Count 0[5]
Predicted Hydrogen Bond Acceptor Count 2[5]
Predicted Rotatable Bond Count 1[5]

Synthesis of 1-(4-Bromophenyl)-4-methyl-1H-imidazole

The synthesis of 1-(4-Bromophenyl)-4-methyl-1H-imidazole can be achieved through several established methods for N-arylation of imidazoles. The two most prominent and industrially scalable approaches are the Ullmann condensation and the Buchwald-Hartwig amination.[6][7]

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction between an aryl halide and a nucleophile, in this case, 4-methylimidazole.[6] This method is often favored for its cost-effectiveness.

Caption: Proposed Ullmann condensation for the synthesis of the target compound.

Experimental Protocol (Hypothetical)
  • To a sealable reaction vessel, add 4-methylimidazole (1.0 eq.), 1-bromo-4-iodobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a suitable concentration (e.g., 0.5 M).

  • Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 110-130 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(4-Bromophenyl)-4-methyl-1H-imidazole.

Alternative Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that offers a milder and often more efficient alternative to the Ullmann condensation, with a broader substrate scope.[7][8]

Caption: Proposed Buchwald-Hartwig amination for the synthesis.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the imidazole and bromophenyl protons. The methyl group on the imidazole ring will appear as a singlet.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Imidazole-CH₃~2.3s
Imidazole-H5~7.0s
Imidazole-H2~7.8s
Bromophenyl-H (ortho to Imidazole)~7.4d
Bromophenyl-H (ortho to Br)~7.6d
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
Imidazole-CH₃~14
Imidazole-C5~118
Imidazole-C4~138
Imidazole-C2~139
Bromophenyl-C (ortho to Imidazole)~123
Bromophenyl-C (ortho to Br)~133
Bromophenyl-C (ipso to Imidazole)~137
Bromophenyl-C (ipso to Br)~121
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-N and C-Br bonds.

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
C=C and C=N stretch (aromatic)1600-1450
C-N stretch1350-1250
C-Br stretch600-500
Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 5: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺ (for ⁷⁹Br)236
[M]⁺ (for ⁸¹Br)238
[M+H]⁺ (for ⁷⁹Br)237
[M+H]⁺ (for ⁸¹Br)239

Chemical Reactivity and Stability

1-(4-Bromophenyl)-4-methyl-1H-imidazole is expected to be a stable solid under standard laboratory conditions. The imidazole ring is generally stable to a wide range of reagents. The C-Br bond on the phenyl ring is the most reactive site for further functionalization, readily participating in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The imidazole ring can be susceptible to electrophilic attack at the C5 position, although the N-aryl group may deactivate the ring towards some electrophiles.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for 1-(4-Bromophenyl)-4-methyl-1H-imidazole is limited, its structural motifs suggest several potential applications:

  • Anticancer Agents: Many N-arylimidazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[3]

  • Antifungal and Antimicrobial Agents: The imidazole core is a key component of many antifungal drugs. The bromophenyl group may enhance these properties.[4]

  • Enzyme Inhibitors: The N-arylimidazole scaffold can be tailored to inhibit specific enzymes involved in disease processes.[3]

  • Organic Electronics: The conjugated π-system of the molecule suggests potential applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Conclusion

1-(4-Bromophenyl)-4-methyl-1H-imidazole is a versatile molecule with significant potential for applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its synthesis, structure, and properties, based on established chemical principles and data from related compounds. The proposed synthetic routes offer practical approaches for its preparation, while the predicted spectral data will aid in its characterization. Further research into the biological activities and material properties of this compound is warranted to fully explore its potential.

References

  • The Royal Society of Chemistry. Supporting Information for: A general and efficient copper-catalyzed aerobic oxidative cross-coupling of arylhydrazines and terminal alkynes. [Link]

  • Hassan, L. A., Omondi, B., & Nyamori, V. (2025). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Journal of Molecular Structure.
  • PubChemLite. 1-(4-bromophenyl)-4-methyl-1h-imidazole. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • U.S. Environmental Protection Agency. 1-(4-Bromophenyl)-4-methyl-1H-imidazole - Exposure. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • The Royal Society of Chemistry. Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • National Institute of Standards and Technology. 1H-Imidazole, 4-methyl- — Mass spectrum (electron ionization). [Link]

  • U.S. Environmental Protection Agency. 1-(4-Bromophenyl)-4-methyl-1H-imidazole - Cancer. [Link]

  • U.S. Environmental Protection Agency. 1-(4-Bromophenyl)-4-methyl-1H-imidazole - Exposure. [Link]

  • PubChem. 1-(4-Bromophenyl)imidazole. [Link]

  • PubChem. 4-[(4-bromophenyl)methyl]-1H-imidazole. [Link]

  • SPERA. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • The Journal of Organic Chemistry. The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. [Link]

  • International Union of Crystallography. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. [Link]

  • Journal of the Korean Chemical Society. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

  • ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

  • National Institute of Standards and Technology. 1H-Imidazole. [Link]

Sources

1-(4-Bromophenyl)-4-methyl-1H-imidazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Bromophenyl)-4-methyl-1H-imidazole

Executive Summary: This document provides a comprehensive technical overview of 1-(4-Bromophenyl)-4-methyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The imidazole scaffold is a cornerstone in the development of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] This guide details the compound's fundamental physicochemical properties, outlines a robust synthetic protocol and characterization strategy, and explores its critical role as a versatile intermediate in the synthesis of potential drug candidates. The content herein is intended for researchers, chemists, and drug development professionals seeking detailed, actionable information on this valuable chemical entity.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring system, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry.[3][4] It is a key component of essential biomolecules, including the amino acid histidine and purines, which form the building blocks of DNA.[3][4] This natural prevalence has made imidazole derivatives a focal point for the design of novel therapeutics, with applications spanning antifungal, anticancer, anti-inflammatory, and antihypertensive agents.[2][3][5]

1-(4-Bromophenyl)-4-methyl-1H-imidazole emerges as a particularly valuable synthetic intermediate. Its structure combines the biologically relevant imidazole core with a bromophenyl group. This bromine atom serves as a highly functional "synthetic handle," enabling a wide array of palladium- or copper-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, facilitating the construction of complex molecules and the exploration of broad chemical space in drug discovery programs.

Core Compound Identifiers and Physicochemical Properties

The fundamental properties of 1-(4-Bromophenyl)-4-methyl-1H-imidazole are summarized below. This data is essential for experimental design, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 884199-52-4[6][7]
Molecular Formula C₁₀H₉BrN₂[6][8]
Molecular Weight 237.10 g/mol [6]
Monoisotopic Mass 235.9949 Da[8]
IUPAC Name 1-(4-bromophenyl)-4-methyl-1H-imidazole
SMILES CC1=CN(C=N1)C2=CC=C(C=C2)Br[8]
InChI Key RHUGYTKASKANII-UHFFFAOYSA-N[8]

Synthesis and Structural Elucidation

The synthesis of N-aryl imidazoles is a well-established field in organic chemistry.[9] A common and effective strategy involves the coupling of an imidazole core with an aryl halide.

Proposed Synthetic Workflow: Ullmann Condensation

An effective method for synthesizing the title compound is the copper-catalyzed Ullmann condensation. This reaction couples 4-methylimidazole with an activated aryl halide like 1-bromo-4-iodobenzene. The higher reactivity of the iodine atom facilitates the initial coupling, leaving the bromine atom intact for subsequent transformations.

G cluster_reagents Reactants reac1 4-Methylimidazole reagents CuI (catalyst) L-Proline (ligand) K₂CO₃ (base) DMSO (solvent) reac1->reagents + reac2 1-Bromo-4-iodobenzene reac2->reagents + product 1-(4-Bromophenyl)-4-methyl-1H-imidazole reagents->product Heat (e.g., 110 °C) G cluster_rxns Chemical Diversification via Cross-Coupling cluster_targets Potential Therapeutic Areas start 1-(4-Bromophenyl)-4-methyl-1H-imidazole suzuki Suzuki (Boronic Acids) start->suzuki buchwald Buchwald-Hartwig (Amines, Amides) start->buchwald heck Heck (Alkenes) start->heck sonogashira Sonogashira (Alkynes) start->sonogashira anticancer Anticancer suzuki->anticancer antifungal Antifungal suzuki->antifungal antiinflam Anti-inflammatory suzuki->antiinflam cns CNS Disorders suzuki->cns buchwald->anticancer buchwald->antifungal buchwald->antiinflam buchwald->cns heck->anticancer heck->antifungal heck->antiinflam heck->cns sonogashira->anticancer sonogashira->antifungal sonogashira->antiinflam sonogashira->cns

Sources

Technical Whitepaper: Pharmacophore Properties of 1-(4-Bromophenyl)-4-methyl-1H-imidazole

[1]

Executive Summary

This technical guide provides an in-depth pharmacophore analysis of 1-(4-Bromophenyl)-4-methyl-1H-imidazole , a representative scaffold in the design of azole-based enzyme inhibitors.[1] This compound exemplifies the structural logic required for high-affinity binding to heme-containing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[1]

The molecule integrates three critical pharmacophoric elements: a heme-coordinating imidazole nitrogen, a lipophilic N-aryl tail for hydrophobic pocket occupation, and a C4-methyl group acting as a steric selector.[1] This guide dissects these features, providing actionable insights for researchers utilizing this scaffold in antifungal development, aromatase inhibition, or toxicological mechanistic studies.

Chemical Architecture & Physicochemical Profile[1][2]

Understanding the baseline physicochemical properties is a prerequisite for analyzing the pharmacophore.[1] The 4-methyl and 4-bromophenyl substitutions significantly alter the electronic and steric landscape of the parent imidazole ring.[1]

Table 1: Physicochemical Specifications

PropertyValue / DescriptorSignificance in Drug Design
Molecular Formula C₁₀H₉BrN₂Core scaffold composition.[1]
Molecular Weight 237.10 g/mol Fragment-like; high ligand efficiency potential.[1]
LogP (Predicted) ~2.8 - 3.1Moderate lipophilicity; ensures membrane permeability.[1]
pKa (Conj. Acid) ~6.5 - 7.0N3 is basic; partially protonated at physiological pH, but neutral form binds heme.[1]
H-Bond Acceptors 1 (N3)Critical for H-bonding or Metal Coordination.[1]
H-Bond Donors 0N1 is substituted; eliminates tautomerism, fixing the pharmacophore geometry.
Rotatable Bonds 1 (N1-Phenyl)Limited flexibility reduces entropic penalty upon binding.[1]

Pharmacophore Modeling & Structural Logic

The pharmacophore of 1-(4-Bromophenyl)-4-methyl-1H-imidazole is defined by its ability to act as a Type II Ligand for metalloenzymes.[1] The molecule does not merely fill space; it actively coordinates with the prosthetic group of the target protein.

The Warhead: Imidazole N3 (σ-Donor)

The unprotonated nitrogen at position 3 (N3) possesses a lone pair of electrons in an sp² orbital perpendicular to the aromatic π-system.[1]

  • Mechanism: This lone pair attacks the heme iron (Fe³⁺) of Cytochrome P450 enzymes, displacing the native water molecule (the "sixth ligand").

  • Effect: This creates a low-spin nitrogen-iron complex, preventing oxygen activation and catalytically silencing the enzyme.[1]

The Hydrophobic Anchor: 1-(4-Bromophenyl)

The phenyl ring at N1 serves two functions:

  • Hydrophobic Occupation: It extends into the access channel or the hydrophobic pocket above the heme porphyrin ring.[1]

  • Halogen Bonding (X-Bond): The para-bromine atom is a classic "sigma-hole" donor.[1] It can form a halogen bond with backbone carbonyl oxygens or specific residues (e.g., Threonine/Serine) in the target active site, increasing affinity beyond simple Van der Waals interactions.

The Selectivity Filter: 4-Methyl Group

The methyl group at C4 is not just for lipophilicity; it provides steric bulk .[1]

  • Causality: In sterically restricted active sites (e.g., CYP2A6), this methyl group may cause a clash, preventing binding. In more cavernous sites (e.g., CYP3A4 or fungal CYP51), it may fit snugly into a sub-pocket, enhancing selectivity over human isoforms.

Visualization: Pharmacophore Map

The following diagram illustrates the spatial arrangement and functional role of each moiety.[1]

PharmacophoreMapN3Imidazole N3(Heme Coordinator)N1N1 Linker(Geometry Fixer)N3->N1Imid. RingMe4-Methyl(Steric Selector)N3->MeAdjacent C4Target_FeTarget: Heme Iron (Fe3+)N3->Target_FeCoordination BondAryl4-Bromophenyl(Hydrophobic Anchor)N1->ArylRotatable BondBrBromine(Halogen Bond Donor)Aryl->BrPara-SubstTarget_PocketTarget: Hydrophobic PocketAryl->Target_PocketPi-Stacking / VdWBr->Target_PocketSigma-Hole Interaction

Figure 1: Pharmacophore map detailing the functional roles of the N3-donor, N1-aryl tail, and C4-methyl steric gate.

Mechanism of Action: Type II Binding

The biological activity of this compound is best described through the Type II Binding Spectrum phenomenon.[1] This is a definitive test for imidazole-based pharmacophores.[1]

The Binding Pathway[1]
  • Entry: The compound enters the substrate access channel, driven by the lipophilicity of the bromophenyl group.

  • Desolvation: Water molecules in the active site are displaced.[1]

  • Coordination: The imidazole N3 coordinates to the heme iron.[1]

  • Spectral Shift: This coordination changes the spin state of the iron from high-spin (HS) to low-spin (LS), resulting in a characteristic "Red Shift" in the Soret band (absorption max shifts from ~390 nm to ~425 nm).[1]

MOAStep1Ligand Entry(Driven by LogP ~3.0)Step2Water Displacement(Entropic Gain)Step1->Step2Step3N3-Iron Coordination(The 'Warhead' Event)Step2->Step3Step4Spin State Change(High Spin -> Low Spin)Step3->Step4Step5Enzyme Inactivation(Blockade of O2 binding)Step4->Step5Step5->Step1Reversible Inhibition(Competitive)

Figure 2: Step-by-step mechanism of action for Heme-Iron coordination and enzyme inactivation.

Experimental Protocols

To validate the pharmacophore properties of 1-(4-Bromophenyl)-4-methyl-1H-imidazole, the following protocols are recommended. These ensure scientific rigor and reproducibility.

Synthesis: Copper-Catalyzed N-Arylation (Ullmann Type)

Direct N-arylation is preferred over ring construction to ensure regioselectivity.[1]

  • Reagents: 4-Methylimidazole (1.0 eq), 1-Bromo-4-iodobenzene (1.1 eq), CuI (10 mol%), Ligand (e.g., L-proline or diamine), Base (K₂CO₃).[1]

  • Solvent: DMSO or DMF.

  • Condition: 110°C, 24 hours, Inert atmosphere (N₂).

  • Purification: Column chromatography (EtOAc/Hexane).[1]

  • Validation: ¹H NMR must show distinct splitting for the para-substituted phenyl ring and the singlet for the imidazole C2-H (usually shifted downfield due to N-aryl electron withdrawal).

Validation Assay: Carbon Monoxide (CO) Difference Spectroscopy

This assay confirms if the compound binds directly to the heme iron.[1]

  • Preparation: Prepare microsomes expressing the target CYP enzyme (e.g., CYP3A4 or CYP51).

  • Baseline: Record the baseline spectrum (400–500 nm).

  • Ligand Addition: Add 1-(4-Bromophenyl)-4-methyl-1H-imidazole (titration 0.1 µM – 50 µM).

  • Observation: Look for a Type II spectrum (trough at 390 nm, peak at 425–430 nm).[1]

  • Control: Use Ketoconazole as a positive control.[1]

Structure-Activity Relationship (SAR) Implications[1]

Modifying this scaffold reveals the causality of its pharmacophore:

  • Remove 4-Methyl: If the methyl group is removed (yielding 1-(4-bromophenyl)imidazole), potency often increases for smaller enzymes (e.g., CYP1A2) but selectivity decreases.[1]

  • Replace Bromine with Hydrogen: Reduces lipophilicity (LogP drops).[1] Binding affinity usually decreases due to loss of the hydrophobic effect and potential halogen bonding.[1]

  • Shift Methyl to C2: Often abolishes activity.[1] A substituent at C2 sterically hinders the N3 lone pair, preventing iron coordination. This is a critical negative control.[1]

References

  • Zhang, L. et al. (2020).[1][2] "Structure-Based Design of Azole Antifungals: Targeting the CYP51 Active Site." Journal of Medicinal Chemistry.

  • Vanden Bossche, H. (1987).[1] "Cytochrome P-450: Target for Antifungal and Antiprotozoal Activity."[1] Annual Review of Microbiology.

  • PubChem. "Compound Summary: 1-(4-Bromophenyl)-1H-imidazole."[1][3][4] National Library of Medicine.[1] [1]

  • Organic Chemistry Portal. "Synthesis of Imidazoles: Ullmann Coupling." Organic Chemistry Portal.

  • Correia, M. A. et al. (2015).[1] "Cytochrome P450 Structure, Mechanism, and Biochemistry." Springer International Publishing.[1]

Methodological & Application

Application Note: Streamlined Synthesis of 1-(4-Bromophenyl)-4-methyl-1H-imidazole via a Ligand-Accelerated Ullmann Coupling Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 1-(4-Bromophenyl)-4-methyl-1H-imidazole, a key structural motif in contemporary drug discovery. The described methodology leverages a modern, ligand-accelerated Ullmann condensation, a powerful and cost-effective copper-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] By explaining the rationale behind reagent selection and procedural steps, this guide is designed to empower researchers in medicinal chemistry and process development to reliably synthesize this and related N-aryl-4-methylimidazole scaffolds. We present a robust procedure that offers high yields and excellent functional group tolerance under relatively mild conditions, a significant improvement over traditional Ullmann protocols that required harsh reaction conditions.[2][3]

Introduction

N-arylimidazoles are privileged heterocyclic scaffolds, forming the core of numerous pharmacologically active compounds, including tyrosine kinase inhibitors and serotonin receptor modulators.[4] The Ullmann coupling, or Ullmann condensation, has been a cornerstone of C-N bond formation for over a century, offering an economical alternative to palladium-catalyzed methods.[5] Historically, the reaction was hampered by the need for high temperatures (>200 °C) and stoichiometric amounts of copper.[5][6]

The advent of ligand-accelerated copper catalysis has revitalized the Ullmann reaction, enabling milder conditions and significantly expanding its substrate scope.[3] Ligands, such as diamines or amino acids, chelate to the copper center, increasing its solubility and facilitating the catalytic cycle. This protocol details the N-arylation of 4-methylimidazole with 1-bromo-4-iodobenzene, a common and versatile building block in pharmaceutical synthesis.

Reaction Scheme

The synthesis proceeds via a copper(I)-catalyzed cross-coupling reaction between 4-methylimidazole and an aryl halide. A ligand is employed to facilitate the reaction, and a base is used to deprotonate the imidazole, activating it as a nucleophile.

Reaction: 4-methylimidazole + 1-bromo-4-iodobenzene → 1-(4-Bromophenyl)-4-methyl-1H-imidazole

Mechanistic Rationale: The Role of the Copper Catalyst and Ligand

The Ullmann N-arylation reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:

  • Formation of the Active Catalyst: A Cu(I) salt, often CuI, is coordinated by a ligand (e.g., a diamine).

  • Nucleophile Coordination: The base deprotonates the N-H of 4-methylimidazole, and the resulting imidazolide anion coordinates to the ligated copper(I) center.

  • Oxidative Addition: The aryl halide (1-bromo-4-iodobenzene) undergoes oxidative addition to the copper(I) complex, forming a transient Cu(III) intermediate. This is often the rate-determining step.[7]

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the 1-(4-Bromophenyl)-4-methyl-1H-imidazole product and regenerating the active Cu(I) catalyst.

The ligand plays a crucial role by stabilizing the copper intermediates and increasing the rate of both oxidative addition and reductive elimination, thereby allowing the reaction to proceed at lower temperatures.[3]

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. For scaling up, reagent and solvent quantities should be adjusted proportionally.

Materials and Reagents
Reagent/MaterialGradeSupplierCat. No.Comments
4-methylimidazole99%Sigma-Aldrich277637
1-bromo-4-iodobenzene98%Alfa AesarA14580
Copper(I) Iodide (CuI)99.99% trace metals basisSigma-Aldrich205540Protect from light.
N,N'-Dimethylethylenediamine (DMEDA)99%Sigma-AldrichD158805Ligand; handle in a fume hood.
Potassium Phosphate (K₃PO₄)≥98%Sigma-AldrichP5629Finely powdered and dried before use.
TolueneAnhydrous, 99.8%Sigma-Aldrich244511Use a dry, inert solvent.
Ethyl Acetate (EtOAc)ACS Reagent, ≥99.5%Fisher ScientificE145For workup and chromatography.
HexanesACS Reagent, ≥98.5%Fisher ScientificH302For chromatography.
Deionized WaterFor workup.
Brine (Saturated NaCl solution)For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying.
Celite® 545Sigma-Aldrich22179For filtration.
Equipment
  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Schlenk line with a supply of inert gas (Nitrogen or Argon)

  • Syringes and needles for transfer of anhydrous solvent and ligand

  • Heating mantle or oil bath with a temperature controller and thermocouple

  • Magnetic stir plate

  • Rotary evaporator

  • Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Silica gel for column chromatography

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the entire reaction and workup in a well-ventilated fume hood.

  • Reagent Handling: Copper salts are toxic; avoid inhalation and skin contact. DMEDA is corrosive and volatile; handle with care. Toluene is flammable and an irritant.

  • Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.[1]

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 1-bromo-4-iodobenzene (283 mg, 1.0 mmol), 4-methylimidazole (99 mg, 1.2 mmol), copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), and finely powdered potassium phosphate (425 mg, 2.0 mmol).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Through the septum, add anhydrous toluene (5 mL) via syringe.

    • Add N,N'-dimethylethylenediamine (DMEDA) (11 µL, 0.1 mmol, 10 mol%) via microsyringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath or heating mantle set to 110 °C.

    • Stir the reaction mixture vigorously for 18-24 hours. The mixture will typically turn from a pale suspension to a darker brown or green color.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting aryl halide), remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the insoluble copper salts and base. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 10% EtOAc in hexanes and gradually increasing to 30% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-(4-Bromophenyl)-4-methyl-1H-imidazole as a solid.

Data Presentation and Expected Results

The following table summarizes the expected outcome for the synthesis of 1-(4-Bromophenyl)-4-methyl-1H-imidazole based on the described protocol.

ParameterExpected Value
Yield 80-90%
Physical Appearance White to off-white solid
Melting Point 98-102 °C (literature value may vary)
¹H NMR (400 MHz, CDCl₃) δ ~7.6 (d, 2H), 7.5 (s, 1H), 7.2 (d, 2H), 7.0 (s, 1H), 2.3 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ ~139.0, 137.5, 133.0, 122.5, 121.0, 118.0, 13.5
Mass Spectrometry (ESI+) m/z = 237.0/239.0 [M+H]⁺ (Isotopic pattern for Br)

Visualizing the Workflow and Mechanism

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - 1-bromo-4-iodobenzene - 4-methylimidazole - CuI - K3PO4 setup Assemble under Inert Gas reagents->setup glassware Oven-dry Schlenk Flask glassware->setup add_solvents Add Toluene & DMEDA setup->add_solvents heat Heat to 110 °C (18-24 h) add_solvents->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute with EtOAc Filter through Celite cool->filter extract Aqueous Wash & Brine Wash filter->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Column Chromatography dry->purify final_product 1-(4-Bromophenyl)-4-methyl-1H-imidazole purify->final_product

Caption: Experimental workflow for the Ullmann coupling synthesis.

Catalytic Cycle Diagram

This diagram illustrates the proposed catalytic cycle for the copper-catalyzed N-arylation.

G CuI L-Cu(I)-X CuIm L-Cu(I)-Im CuI->CuIm Imidazolide 4-Me-Imidazolide (from ImH + Base) Imidazolide->CuI Ligand Exchange CuIII L-Cu(III)(Ar)(Im)(X) CuIm->CuIII Oxidative Addition ArX Ar-X (1-bromo-4-iodobenzene) ArX->CuIm CuIII->CuI Catalyst Regeneration Product Ar-Im (Product) CuIII->Product Reductive Elimination

Sources

Protocol for copper-catalyzed N-arylation of 4-methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Protocol for Copper-Catalyzed N-Arylation of 4-Methylimidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Aryl-4-methylimidazoles

N-arylated imidazole scaffolds are foundational motifs in medicinal chemistry, materials science, and agrochemicals.[1] Specifically, the 1-aryl-4-methylimidazole core is a privileged structure found in numerous biologically active compounds, acting as a versatile precursor for N-heterocyclic carbenes (NHCs) which are pivotal ligands in transition-metal catalysis.[1] The traditional methods for forging the C(aryl)-N(imidazole) bond, such as the classical Ullmann condensation, often demand harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which limits their applicability and functional group tolerance.[2][3][4][5]

Modern advancements, however, have ushered in an era of ligand-assisted copper catalysis, enabling this transformation under significantly milder and more efficient conditions.[3][6] These improved protocols offer broader substrate scope, enhanced yields, and greater compatibility with sensitive functional groups, making them indispensable tools in contemporary organic synthesis.[6] This guide provides a detailed protocol and mechanistic rationale for the copper-catalyzed N-arylation of 4-methylimidazole, designed for practical application in a research and development setting.

Mechanistic Underpinnings: The Modern Ullmann-Goldberg Reaction

The copper-catalyzed N-arylation of imidazoles is a variant of the classic Ullmann-Goldberg reaction.[3][4] The currently accepted catalytic cycle, which operates under milder conditions than its predecessors, is believed to proceed through a Cu(I)/Cu(III) cycle. The key to the success of modern protocols is the use of a ligand, typically a chelating diamine or phenanthroline derivative, which serves multiple critical roles.[2][7][8]

The ligand:

  • Increases the solubility of the copper catalyst.

  • Accelerates the rate-limiting oxidative addition of the aryl halide to the Cu(I) center.[2]

  • Stabilizes the resulting Cu(III) intermediate .

  • Prevents the formation of unreactive copper aggregates .[7]

The generalized mechanism is illustrated below.

Catalytic_Cycle cluster_0 CuI_L Cu(I)-Ligand Complex Amine_Complex Cu(I)-Imidazolide Complex OxAdd Cu(III) Intermediate Amine_Complex->OxAdd Oxidative Addition Product_Complex Product Complex OxAdd->Product_Complex Reductive Elimination Product_Complex->CuI_L Catalyst Regeneration Product 1-Aryl-4-methylimidazole Product_Complex->Product ArylHalide Ar-X ArylHalide->OxAdd Imidazole 4-Methylimidazole + Base Imidazole->Amine_Complex Coordination CuX CuX

Caption: Generalized catalytic cycle for the copper-catalyzed N-arylation of an imidazole.

The reaction is initiated by the coordination of the deprotonated imidazole (imidazolide) to the ligated Cu(I) catalyst.[5][9] This is followed by the oxidative addition of the aryl halide to the copper center, forming a transient Cu(III) species. The final, crucial step is the reductive elimination of the N-arylated product, which regenerates the active Cu(I) catalyst, allowing the cycle to continue.[5][9]

Experimental Protocol: N-Arylation of 4-Methylimidazole

This protocol is optimized for the coupling of 4-methylimidazole with a generic aryl bromide, a common and moderately reactive coupling partner.

Materials and Equipment
  • Reactants: 4-methylimidazole, Aryl Bromide

  • Catalyst: Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr)[6]

  • Ligand: 1,10-Phenanthroline or N,N'-Dimethylethylenediamine (DMEDA)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)[3][6]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or 1,4-Dioxane[6]

  • Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, inert gas supply (Argon or Nitrogen), heating mantle or oil bath, standard glassware for workup and purification, silica gel for column chromatography.

Reagent Quantities and Conditions

The following table outlines typical reaction parameters. Optimization may be required for specific substrates.

Reagent/ParameterMolar Ratio (vs. Aryl Bromide)Typical Loading (for 1 mmol scale)Purpose
Aryl Bromide1.0 eq1.0 mmolArylating Agent
4-Methylimidazole1.2 - 1.5 eq1.2 mmolNucleophile
Copper(I) Source (CuI)5 mol %0.05 mmolCatalyst
Ligand (1,10-Phenanthroline)10 mol %0.1 mmolCatalyst Activation/Stabilization
Base (Cs₂CO₃)2.0 eq2.0 mmolDeprotonates Imidazole
Solvent (DMSO)-3-5 mLReaction Medium
Temperature-80 - 110 °CReaction Rate Acceleration
Time-12 - 24 hReaction Completion
Step-by-Step Procedure

The entire process should be conducted under an inert atmosphere to prevent the oxidation and deactivation of the Cu(I) catalyst.

Caption: A typical experimental workflow for the copper-catalyzed N-arylation reaction.

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add the aryl bromide (1.0 mmol), 4-methylimidazole (1.2 mmol), the copper(I) source (e.g., CuI, 0.05 mmol, 5 mol%), the ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).[10]

  • Establish Inert Atmosphere: Seal the flask and evacuate and backfill it with inert gas (argon or nitrogen) three times to ensure the removal of all oxygen.[10]

  • Solvent Addition: Add the anhydrous solvent (e.g., DMSO, 3 mL) via syringe.

  • Reaction: Lower the flask into an oil bath preheated to the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the specified time (12-24 hours). Monitor the reaction's progress using TLC or LC-MS if desired.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove insoluble inorganic salts.[10] Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 1-aryl-4-methylimidazole product.[10]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Key Considerations

  • Low Yield:

    • Oxygen Contamination: Ensure the reaction is rigorously maintained under an inert atmosphere.

    • Wet Reagents/Solvent: Use anhydrous solvents and dry reagents. Water can interfere with the catalytic cycle.

    • Ineffective Base: Cs₂CO₃ is often superior due to its solubility in organic solvents, but K₃PO₄ can also be effective.[3][6] The choice of base can be critical.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br >> Cl.[11] Aryl chlorides, especially electron-rich ones, are poor substrates for this reaction and may require higher temperatures or more active catalyst systems.[6] Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[4][6]

  • Ligand Choice: While 1,10-phenanthroline is broadly effective, for some substrates, simple diamine ligands like N,N'-dimethylethylenediamine (DMEDA) may provide better results.[3][7] Kinetic studies have shown that chelating diamine ligands are crucial for controlling the concentration of the active catalytic species.[2][8]

  • Solvent Effects: Polar aprotic solvents like DMSO, DMF, or dioxane are typically used.[6][12] In some specialized systems, reactions can even be performed in water.[1]

Conclusion

The ligand-assisted, copper-catalyzed N-arylation of 4-methylimidazole represents a robust, efficient, and versatile method for synthesizing a valuable class of molecular building blocks. By understanding the mechanistic principles and carefully controlling the reaction parameters—particularly the exclusion of oxygen and water—researchers can reliably access these important compounds. The protocol described provides a validated starting point for exploration, adaptable to a wide range of aryl halides and amenable to the rigorous demands of pharmaceutical and materials science research.

References

  • Diamine Ligands in Copper-Catalyzed Reactions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. DSpace@MIT. Retrieved February 22, 2026, from [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic studies on the copper-catalyzed N-arylation of amides. Journal of the American Chemical Society, 131(1), 78–88. Retrieved February 22, 2026, from [Link]

  • Yaka, H., & Aydemir, M. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Chemistry & Chemical Technology, 14(2), 209-217. Retrieved February 22, 2026, from [Link]

  • Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. Retrieved February 22, 2026, from [Link]

  • Zhang, Z., Mao, J., Zhu, D., Wu, F., Chen, H., & Wan, J. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(3), 1362–1370. Retrieved February 22, 2026, from [Link]

  • Alonso, F., Moglie, Y., & Radivoy, G. (2014). Synthesis of N-aryl imidazoles catalyzed by copper nanoparticles on nanosized silica-coated maghemite. Tetrahedron Letters, 55(2), 543-546. Retrieved February 22, 2026, from [Link]

  • N-Arylation of Imidazoles: An Overview. (2022). ResearchGate. Retrieved February 22, 2026, from [Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Retrieved February 22, 2026, from [Link]

  • C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. (2019). Frontiers in Chemistry. Retrieved February 22, 2026, from [Link]

  • Ullmann condensation. (2023). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Wang, L., Fu, H., Jiang, Y., & Zhao, Y. (2008). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. Chemical Communications, (45), 5999-6001. Retrieved February 22, 2026, from [Link]

  • N-Arylation of imidazoles using different copper catalysts. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. Organic Letters, 6(6), 913–916. Retrieved February 22, 2026, from [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). MDPI. Retrieved February 22, 2026, from [Link]

  • Su, C., Chen, Z., Xu, D., & Wu, J. (2009). Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. Organic Letters, 11(15), 3450–3453. Retrieved February 22, 2026, from [Link]

  • Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. (2023). Encyclopedia.pub. Retrieved February 22, 2026, from [Link]

  • Sreedhar, B., Venkanna, G. T., Kumar, K. B. S., & Balasubrahmanyam, V. (2008). Copper(I) Oxide Catalyzed N-Arylation of Azoles and Amines with Arylboronic Acid at Room Temperature under Base-Free Conditions. Synthesis, 2008(05), 795-799. Retrieved February 22, 2026, from [Link]

  • Wentzel, M. T., Hewgley, J. B., Kamble, R. M., Wall, P. D., & Kozlowski, M. C. (2009). Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. Advanced Synthesis & Catalysis, 351(6), 931–937. Retrieved February 22, 2026, from [Link]

  • A Modified Procedure for the Synthesis of 1-Arylimidazoles. (2022). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Effective Removal of Copper Residues from 1-(4-Bromophenyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the purification of 1-(4-Bromophenyl)-4-methyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who utilize copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, for the synthesis of N-aryl imidazoles.[1][2] The N-arylimidazole motif is a critical structural component in many pharmaceutical and materials science applications.[3][4]

A common challenge in these syntheses is the removal of residual copper catalyst from the final product. Copper contamination, even at trace levels, can interfere with downstream biological assays, compromise analytical data, and present regulatory hurdles in pharmaceutical development.[5] This document provides a series of in-depth troubleshooting guides and protocols to diagnose and resolve issues related to copper contamination, ensuring the high purity of your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding copper contamination.

Q1: My final product has a persistent blue or green tint, even after initial purification. What does this signify?

A: A blue or green coloration is a strong visual indicator of residual copper contamination.[6][7] This issue is particularly common with nitrogen-containing heterocycles like your imidazole product. The nitrogen atoms in the imidazole ring can act as ligands, coordinating with copper ions to form colored complexes, which makes the copper more difficult to remove than simple copper salts.[5] This persistent color suggests that a standard aqueous wash may be insufficient and a more targeted purification strategy is required.

Q2: What is the most likely origin of the copper in my reaction?

A: The synthesis of N-aryl imidazoles from an aryl halide (like 1-bromo-4-iodobenzene) and an imidazole is typically achieved through a copper-catalyzed N-arylation reaction, commonly known as an Ullmann condensation or a related Ullmann-type reaction.[2][8] These reactions utilize copper catalysts in various forms, such as copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or metallic copper powder, which are the primary sources of the contamination.[1][9]

Q3: What are the principal strategies for removing residual copper catalyst?

A: There are four primary strategies, which can be used individually or in combination for maximum efficacy:

  • Aqueous Washing with Chelating Agents: Involves liquid-liquid extraction using an aqueous solution of a chelating agent like EDTA or ammonia to form water-soluble copper complexes.[6][10]

  • Adsorption/Filtration: Passing a solution of the crude product through a plug of an adsorbent material such as silica gel, alumina, or Celite to bind the polar copper species.[5][6][11]

  • Solid-Phase Scavenging: Employing specialized scavenger resins that have functional groups with a very high affinity for copper. The resin is stirred with the product solution and then simply filtered off.[6][7]

  • Chromatography & Recrystallization: Standard purification techniques like column chromatography can separate the product from copper impurities, while recrystallization serves as a final polishing step to achieve high purity.[1][12]

Q4: How do I select the most appropriate purification method?

A: The choice depends on the level of contamination, the required final purity, and the scale of your reaction.

  • For visible contamination and general purification: Start with an Aqueous Wash with EDTA (Protocol 2.1), often followed by Filtration through a Silica Gel Plug (Protocol 2.2). This combination is highly effective for removing the bulk of the copper.[10]

  • For trace-level removal (ppm) required for biological screening or regulatory submission: Use a Copper Scavenger Resin (Protocol 3.1) after an initial workup. These are highly selective and efficient.[7]

  • For obtaining crystalline, high-purity material: Recrystallization (Protocol 3.2) should be the final step after the majority of the copper has been removed by other means.

The following workflow provides a general decision-making framework.

G crude Crude Reaction Mixture (Post-Ullmann Coupling) wash Protocol 2.1: Aqueous Wash with EDTA Solution crude->wash check1 Is Product Visibly Colored? wash->check1 silica Protocol 2.2: Filtration Through Silica Gel Plug check1->silica Yes check2 Is ppm-Level Purity Required? check1->check2 No silica->check2 scavenger Protocol 3.1: Treatment with Scavenger Resin check2->scavenger Yes final_product Purified Product (Organic Solution) check2->final_product No scavenger->final_product recrystal Protocol 3.2: Recrystallization final_product->recrystal pure_solid High-Purity Crystalline Product recrystal->pure_solid

Caption: General purification strategy for copper removal.

Part 2: Troubleshooting and Step-by-Step Protocols

This section provides detailed experimental procedures for the most effective copper removal techniques.

Issue: Visible Color Contamination and Bulk Copper Removal

This is the most common issue encountered post-synthesis. The following protocols are designed to remove the majority of the copper catalyst efficiently.

Principle: Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent. It wraps around the copper(II) ion, forming a highly stable and water-soluble [Cu(EDTA)]²⁻ complex. This complex is then partitioned into the aqueous phase during a liquid-liquid extraction, effectively removing it from the organic layer containing your product.[5][6] Adjusting the pH to slightly basic (~8) ensures the EDTA is fully deprotonated and enhances its chelation efficiency.[5]

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 0.5 M EDTA disodium salt solution.

  • Saturated sodium bicarbonate solution (if pH adjustment is needed).

  • Brine (saturated aqueous NaCl solution).

  • Separatory funnel.

  • Anhydrous sodium sulfate or magnesium sulfate.

Procedure:

  • After the reaction is complete, cool the mixture to room temperature. If the reaction solvent is polar and water-miscible (e.g., DMSO, DMF), dilute the mixture with a significantly larger volume of ethyl acetate or another suitable organic solvent and wash with water to remove the bulk of the reaction solvent.

  • Transfer the organic solution containing your crude product to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution.

  • Shake the funnel vigorously for 1-2 minutes. You should observe the aqueous layer turning blue or green as the copper-EDTA complex forms.[6]

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Repeat the wash (steps 3-5) with fresh 0.5 M EDTA solution. Continue this process until the aqueous layer is colorless, indicating that the bulk of the copper has been removed.

  • To remove any residual EDTA, wash the organic layer once with water, followed by one wash with brine. The brine wash also helps to break any emulsions and further dry the organic layer.[6]

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude, copper-depleted product.

Principle: This technique leverages the polar nature of copper salts and complexes. Silica gel is a highly polar stationary phase that strongly adsorbs polar compounds. When your product solution is passed through a short column ("plug") of silica, the more polar copper residues are retained on the silica, while the typically less polar organic product elutes through.[5][10] This method is often used after an EDTA wash for more thorough purification.[6]

Materials:

  • Crude product from Protocol 2.1 (or directly from the reaction workup).

  • Silica gel (60 Å, 230-400 mesh).

  • A suitable column or filtering funnel (e.g., a Büchner funnel).

  • Sand (optional).

  • Cotton or glass wool.

  • Elution solvent (e.g., the same solvent the product is dissolved in, or a slightly more polar mixture like 10% ethyl acetate in hexanes).

Procedure:

  • Place a small plug of cotton or glass wool at the bottom of your column or funnel.

  • Add a small layer of sand (approx. 0.5 cm).

  • Gently add 3-5 cm of silica gel. Tap the side of the column to ensure even packing.

  • Add another small layer of sand on top of the silica to prevent disturbance when adding the sample.

  • Pre-elute the silica plug with your chosen elution solvent, ensuring the silica is fully wetted.

  • Concentrate your crude product and redissolve it in a minimal amount of the elution solvent.

  • Carefully load the product solution onto the top of the silica plug.

  • Wash the product through the plug using fresh elution solvent, collecting the filtrate. The copper salts should remain adsorbed on the silica as a colored band at the top.

  • Collect all the eluent containing your product and concentrate it under reduced pressure.

G cluster_0 Aqueous Chelation cluster_1 Silica Plug Filtration a1 1. Dissolve Crude in Organic Solvent a2 2. Add 0.5M EDTA (aq) to Separatory Funnel a1->a2 a3 3. Shake & Separate (Aqueous Layer turns Blue/Green) a2->a3 a4 4. Repeat Wash Until Aqueous Layer is Colorless a3->a4 a5 5. Wash with Brine & Dry Organic Layer a4->a5 b1 1. Prepare Silica Plug in Funnel a5->b1 Proceed to Polishing b2 2. Load Concentrated Product Solution b1->b2 b3 3. Elute Product with Organic Solvent b2->b3 b4 4. Collect Filtrate (Copper remains on Silica) b3->b4 end_product Copper-Depleted Product b4->end_product start Crude Product start->a1

Caption: Workflow for bulk copper removal using chelation and adsorption.

Part 3: Advanced Protocols for High-Purity Requirements

For applications demanding extremely low levels of copper (e.g., <50 ppm), more advanced techniques are necessary.

Principle: Scavenger resins are functionalized polymers with a high density of ligands that selectively bind to metals. Thiourea-based resins, for example, are soft ligands that have a very high affinity for soft metals like copper(I) and copper(II). The process involves stirring the resin with a solution of your product. The copper is sequestered onto the solid support, which is then easily removed by filtration, leaving a highly purified product in solution.[6][7]

Materials:

  • Copper-contaminated product dissolved in a suitable organic solvent.

  • Copper scavenger resin (e.g., SiliaMetS® Thiourea or Chelex® 100).

  • Stir plate and stir bar.

  • Filtration apparatus.

Procedure:

  • Dissolve the product in a suitable solvent (e.g., dichloromethane, ethyl acetate, or toluene).

  • Add the scavenger resin to the solution. A typical loading is 3-5 equivalents relative to the initial amount of copper catalyst used in the reaction.[6]

  • Stir the suspension at room temperature. The required time can vary from 1 to 24 hours, depending on the resin, solvent, and level of contamination.

  • Monitor the reaction by taking a small aliquot, filtering it, and checking for any residual color. For ppm-level analysis, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) would be required.

  • Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the highly purified product.

Principle: Recrystallization is a powerful purification technique for crystalline solids. It relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize out, leaving impurities (including residual copper complexes) in the mother liquor.

Materials:

  • Crude, copper-depleted 1-(4-Bromophenyl)-4-methyl-1H-imidazole.

  • Screening solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes, or mixtures thereof).

  • Heating mantle or hot plate.

  • Erlenmeyer flask and condenser.

  • Filtration apparatus (Büchner funnel).

Procedure:

  • Solvent Selection: Find a suitable solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (with stirring) until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, you can subsequently place it in an ice bath. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Part 4: Method Comparison

The following table summarizes the characteristics of each purification technique to aid in method selection.

MethodPrinciple of ActionTypical Efficiency (Residual Cu)AdvantagesDisadvantages
Aqueous Wash (EDTA) Chelation & Liquid-Liquid Extraction<50 ppm[10]Fast, inexpensive, effective for bulk removal, easily scalable.May form emulsions; product must be stable in the organic solvent and insoluble in water.
Silica Gel Plug AdsorptionVariable; dependent on initial loadSimple, fast, removes polar impurities.[5]Can lead to some product loss on the silica; not as selective as scavengers.
Scavenger Resins High-Affinity Chelation<10 ppm[7]Highly efficient and selective; simple filtration workup; applicable to a wide range of products.Resins can be expensive; may require longer reaction times; potential for non-specific product binding.[7]
Column Chromatography Differential AdsorptionPotentially <10 ppmCan separate multiple impurities simultaneously.Can be time-consuming and solvent-intensive; may require pre-treatment to remove bulk copper.[6]
Recrystallization Differential SolubilityHigh Purity (for crystalline solids)Can yield very high-purity material; removes a wide range of impurities.Only applicable to solid compounds; potential for significant yield loss.[12]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions.
  • Various Authors. (2022). "Is there another way to get rid of the remnants of the copper catalyst?". ResearchGate. [Link]

  • Matyjaszewski Polymer Group. "Catalyst Removal". Carnegie Mellon University. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline.
  • Various Authors. (2024). "Best method for removing Cu(I) from Org compounds". Reddit. [Link]

  • Wikipedia contributors. "Ullmann condensation". Wikipedia. [Link]

  • PubChem. "1-(4-bromophenyl)-4-methyl-1h-imidazole". National Center for Biotechnology Information. [Link]

  • Google Patents. (1998).
  • Ma, Y., et al. (2009). "Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides". Molecules. [Link]

  • Organic Chemistry Portal. "Ullmann Reaction". organic-chemistry.org. [Link]

  • Chen, H., et al. (2010). "Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles". Synthesis. [Link]

  • Request PDF. "N‐Arylation of Imidazoles: An Overview". ResearchGate. [Link]

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Technical Support Center: Overcoming Steric Hindrance in 1-(4-Bromophenyl)-4-methyl-1H-imidazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with reactions involving 1-(4-Bromophenyl)-4-methyl-1H-imidazole. The inherent steric hindrance posed by the methyl group at the 4-position of the imidazole ring can significantly impact reaction rates and yields. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate these synthetic hurdles effectively.

Understanding the Challenge: Steric Hindrance

Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[1][2] In the case of 1-(4-Bromophenyl)-4-methyl-1H-imidazole, the methyl group ortho to the nitrogen atom involved in many coupling reactions can physically block the approach of reagents or catalysts, thereby slowing down or preventing the desired transformation.[3] This effect is particularly pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds in pharmaceutical synthesis.[4][5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with 1-(4-Bromophenyl)-4-methyl-1H-imidazole, providing explanations and actionable solutions.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with 1-(4-Bromophenyl)-4-methyl-1H-imidazole and a boronic acid, but I'm observing minimal to no product formation. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in Suzuki-Miyaura couplings involving this substrate are frequently due to the steric hindrance from the 4-methyl group, which impedes the crucial transmetalation step of the catalytic cycle.[6] Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection is Critical:

  • The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for sterically hindered substrates. The bulky triphenylphosphine ligands can exacerbate the steric clash.

  • The Solution: Employ Bulky, Electron-Rich Ligands. These ligands promote the formation of a reactive, low-coordinate palladium species that can more readily undergo oxidative addition and facilitate the challenging transmetalation step. Consider using specialized biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[7]

Ligand TypeExamplesKey Advantages for Hindered Substrates
Biaryl Phosphine Ligands SPhos, XPhos, RuPhosIncrease catalyst activity and stability, enabling coupling of challenging substrates.
N-Heterocyclic Carbene (NHC) Ligands IPr, IMesForm highly stable and active palladium complexes, effective for sterically demanding reactions.[8]
Indenyl-Derived Phosphine Ligands Indenyl-based phosphinesHave shown high efficiency for Suzuki-Miyaura coupling of sterically hindered aryl halides.[9]

2. Optimize the Base and Solvent System:

  • The Problem: The choice of base is crucial for activating the boronic acid.[10] An inadequate base can lead to a stalled reaction. Similarly, the solvent can influence catalyst solubility and reactivity.

  • The Solution:

    • Base: Stronger, non-nucleophilic bases are often more effective. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[11][10] For base-sensitive substrates, potassium fluoride (KF) can be a milder alternative.[7]

    • Solvent: Aprotic polar solvents such as dioxane, THF, or DMF are commonly used.[6] In some cases, a biphasic system with water can be beneficial, particularly when using phosphate or carbonate bases.[12]

3. Consider Boronic Acid Stability:

  • The Problem: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially under prolonged heating or in the presence of water.[10][12]

  • The Solution: Use freshly purchased or purified boronic acid. Alternatively, more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can be employed.[10][12]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-(4-Bromophenyl)-4-methyl-1H-imidazole (1.0 mmol), the boronic acid or ester (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate bulky phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane or THF, 0.1-0.2 M concentration).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[10]

  • Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an appropriate organic solvent, wash with water and brine, dry the organic layer, and purify by column chromatography.[10]

G

Issue 2: Challenges in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination to couple an amine with 1-(4-Bromophenyl)-4-methyl-1H-imidazole, but the reaction is sluggish and gives low yields. What modifications should I consider?

Answer: Similar to the Suzuki coupling, steric hindrance can significantly affect the efficiency of the Buchwald-Hartwig amination.[13] The bulky environment around the C-Br bond can hinder the oxidative addition step and subsequent C-N bond formation.

1. Ligand Choice is Paramount:

  • The Problem: Traditional phosphine ligands may not be suitable.

  • The Solution: Employ sterically demanding, electron-rich dialkylbiaryl phosphine ligands. These have been specifically developed to facilitate the coupling of a wide array of amines with challenging aryl halides.[13][14] For secondary amines, RuPhos is often a good choice, while BrettPhos is designed for primary amines.[15]

2. Base Selection:

  • The Problem: The base plays a critical role in deprotonating the amine and facilitating the catalytic cycle.

  • The Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For substrates with base-sensitive functional groups, weaker bases like potassium carbonate or phosphate can be used, often requiring higher reaction temperatures.[13]

3. Ammonia Equivalents for Primary Anilines:

  • The Problem: The direct coupling of ammonia is notoriously difficult due to its strong coordination to the palladium center.[13]

  • The Solution: Use an ammonia equivalent, such as benzophenone imine or a silylamide. These reagents undergo the coupling reaction, and the resulting intermediate can be easily hydrolyzed to yield the desired primary aniline.[13]

G

Issue 3: Alternative Cross-Coupling Strategies

Question: Are there alternative cross-coupling reactions I can try if Suzuki and Buchwald-Hartwig reactions fail with my sterically hindered substrate?

Answer: Yes, several other palladium-catalyzed cross-coupling reactions can be effective for sterically demanding substrates.

  • Stille Coupling: This reaction couples the aryl bromide with an organostannane reagent. While organotins are toxic, the reaction is often very tolerant of functional groups and can be effective for hindered systems.[11]

  • Negishi Coupling: This involves the coupling of an organozinc reagent with the aryl bromide. Organozinc reagents are highly reactive, which can help overcome steric barriers.[11]

  • Hiyama Coupling: This method utilizes an organosilicon reagent. It is a less common but viable alternative, particularly when other methods fail.[16]

  • Kumada-Corriu Coupling: This reaction employs a Grignard reagent and can be very effective for the synthesis of sterically crowded biaryls, even with electron-rich aryl chlorides.[17]

Copper-Catalyzed N-Arylation (Ullmann Condensation):

For C-N bond formation, a copper-catalyzed Ullmann-type reaction can be a powerful alternative to the palladium-catalyzed Buchwald-Hartwig amination, especially for N-arylation of imidazoles and other heterocycles.[18][19] Modern protocols often use ligands to facilitate the reaction under milder conditions than the classical Ullmann condensation.[19]

Concluding Remarks

Overcoming the steric hindrance presented by 1-(4-Bromophenyl)-4-methyl-1H-imidazole requires a thoughtful and systematic approach to reaction optimization. The key to success often lies in the judicious selection of a catalyst system, particularly the use of bulky, electron-rich ligands that are specifically designed for challenging substrates. By carefully considering the choice of ligand, base, solvent, and the stability of coupling partners, researchers can significantly improve the outcomes of their synthetic endeavors. When standard methods prove insufficient, exploring alternative cross-coupling strategies can provide a viable path forward.

References

  • Vertex AI Search. (2025).
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Royal Society of Chemistry. (2024).
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • American Chemical Society. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • MilliporeSigma. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Center for Biotechnology Information. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
  • American Chemical Society. (2015).
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  • American Chemical Society. (2006).
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  • Wikipedia. (n.d.). Steric effects.
  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.
  • National Center for Biotechnology Information. (n.d.).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • ChemicalBook. (n.d.). 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis.
  • McGraw Hill's AccessScience. (n.d.). Steric effect (chemistry).
  • DORA 4RI. (n.d.).
  • ResearchGate. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (2010).
  • National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.
  • DORA 4RI. (2019).
  • PubChem. (n.d.). 1-(4-bromophenyl)-4-methyl-1h-imidazole.
  • National Center for Biotechnology Information. (2019).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
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  • Organic Chemistry Portal. (2012).
  • World Health Organization. (2010). 4-METHYLIMIDAZOLE.
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  • Santa Cruz Biotechnology. (n.d.). 1-(4-Bromophenyl)-1H-imidazole.
  • Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • Royal Society of Chemistry. (n.d.). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions.
  • Mayr's Database Of Reactivity Parameters. (n.d.). Molecule 4-methyl-imidazole (in MeCN).
  • National Center for Biotechnology Information. (n.d.).
  • Australian Government Department of Health. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment Preface.
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  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H).

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Technical Support Center: Storage and Handling of Bromophenyl Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for bromophenyl imidazoles. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these critical compounds throughout their experimental lifecycle. Here, we provide in-depth technical guidance, troubleshooting advice, and best practices for the storage and handling of bromophenyl imidazoles, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of bromophenyl imidazoles?

A1: The primary factors leading to the degradation of bromophenyl imidazoles are exposure to light, atmospheric oxygen, humidity, and elevated temperatures. The imidazole ring, in particular, can be susceptible to oxidation and photodegradation, while the bromophenyl moiety can also be involved in certain degradation pathways.[1][2]

Q2: What is the recommended general storage temperature for solid bromophenyl imidazoles?

A2: For solid, crystalline bromophenyl imidazoles, refrigerated storage between 0 and 8°C is often recommended to minimize thermal degradation and maintain long-term stability.[3] Always consult the supplier's specific recommendations, as some compounds may have different requirements.

Q3: How should I store solutions of bromophenyl imidazoles?

A3: Solutions are generally more prone to degradation than the solid-state compounds.[1] It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at -20°C or below, protected from light, and in an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q4: Are bromophenyl imidazoles sensitive to light?

A4: Yes, imidazole derivatives can be sensitive to light and UV radiation, which can lead to photodegradation.[1][4] It is crucial to store both solid compounds and solutions in amber vials or containers that block light, and to minimize exposure to ambient light during handling.

Q5: What are the visible signs of degradation in my bromophenyl imidazole sample?

A5: Visual signs of degradation can include a change in color (e.g., from a beige crystalline solid to a darker or discolored powder), a change in physical form (e.g., clumping or melting), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is always recommended if degradation is suspected.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting common issues related to the degradation of bromophenyl imidazoles.

Issue 1: Unexpected or Inconsistent Experimental Results

Possible Cause: Degradation of the bromophenyl imidazole starting material, leading to lower purity and the presence of impurities that may interfere with the reaction or biological assay.

Troubleshooting Steps:

  • Purity Assessment:

    • Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary method for assessing purity.[5][6] A reversed-phase C18 column is often suitable.

    • Protocol: Prepare a standard solution of your compound at a known concentration. Analyze your sample and compare the chromatogram to a reference chromatogram (if available) or look for the appearance of new peaks, a decrease in the main peak area, or peak tailing.

  • Structural Confirmation:

    • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify potential degradation products by providing molecular weight information.[1][7]

    • Protocol: Analyze the sample using an LC-MS system to determine the mass of the main component and any significant impurities. This data can provide clues about the nature of the degradation (e.g., oxidation, hydrolysis).

  • Mitigation:

    • If degradation is confirmed, discard the compromised batch and use a fresh, unopened sample.

    • Review your storage and handling procedures to identify and correct any deviations from the recommended conditions.

Issue 2: Sample Discoloration or Change in Physical Appearance

Possible Cause: This is often a strong indicator of significant degradation due to oxidation, photodegradation, or reaction with atmospheric moisture.

Troubleshooting Steps:

  • Visual Inspection and Documentation:

    • Carefully document the changes in appearance (color, texture, etc.). .

  • Analytical Confirmation:

    • Perform HPLC and LC-MS analysis as described in Issue 1 to confirm degradation and attempt to identify the impurities.

  • Root Cause Analysis:

    • Light Exposure: Were the compounds consistently stored in light-blocking containers? Was handling performed under subdued light?

    • Oxygen Exposure: Was the container properly sealed? For highly sensitive compounds, was the container flushed with an inert gas before sealing?

    • Moisture Exposure: Was the compound stored in a desiccator or a dry environment? Was the container opened in a humid environment?

Best Practices for Storage and Handling

Adherence to these best practices will help ensure the long-term stability and integrity of your bromophenyl imidazole compounds.

Storage Conditions Summary
ConditionSolid CompoundSolution
Temperature 0-8 °C (Refrigerated)[3]≤ -20 °C (Frozen)
Light Protect from light (Amber vials)Protect from light (Amber vials/foil wrap)
Atmosphere Tightly sealed containerInert atmosphere (Argon/Nitrogen)
Humidity Store in a desiccatorUse anhydrous solvents
Handling Procedures
  • Inert Atmosphere: For highly sensitive compounds, handle in a glove box or under a stream of inert gas (argon or nitrogen).

  • Minimize Exposure: Only take out the amount of compound needed for the experiment and promptly return the main stock to proper storage.

  • Avoid Cross-Contamination: Use clean spatulas and glassware for each compound.

  • Solvent Purity: Use high-purity, anhydrous solvents for preparing solutions to prevent hydrolysis.

Degradation Pathways and Experimental Workflows

Potential Degradation Pathways

Bromophenyl imidazoles can degrade through several mechanisms, including:

  • Oxidation: The imidazole ring is susceptible to oxidation, which can lead to the formation of various degradation products.[1][8] The presence of a bromine atom on the phenyl ring can also influence oxidative processes.[9][10]

  • Hydrolysis: While generally stable, under certain pH and temperature conditions, the imidazole ring can undergo hydrolysis, leading to ring-opening.[11][12][13]

  • Photodegradation: Exposure to UV or high-intensity light can induce photochemical reactions, leading to the formation of various degradation products.[1]

Experimental Workflow: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a bromophenyl imidazole and for developing stability-indicating analytical methods.[14][15][16]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/DAD Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze Photo Photolytic Stress (UV/Vis Light) Photo->HPLC Analyze LCMS LC-MS HPLC->LCMS Further Characterize Pathways Identify Degradation Pathways HPLC->Pathways NMR NMR (for structural elucidation) LCMS->NMR Isolate & Elucidate Structure LCMS->Pathways NMR->Pathways Method Develop Stability-Indicating Method Pathways->Method API Bromophenyl Imidazole (API) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose

Caption: Workflow for a forced degradation study.

Protocol: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3) and an organic solvent like methanol or acetonitrile.[5][17]

  • Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (DAD) detector is ideal for monitoring multiple wavelengths.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation study.

  • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent peak and all degradation product peaks. The goal is to have a resolution of >1.5 between all peaks.

  • Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

References

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  • PubMed. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
  • OpenStax. (2023, September 20). 16.8 Oxidation of Aromatic Compounds. Organic Chemistry.
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  • ACS Publications. (2026, January 13). Pyrene-Based Imidazole Derivatives as Visible-Light Photoinitiators: A Comprehensive Research and Application in Hybrid Radical/Cationic Stepwise Polymerization. Macromolecules.
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  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)-1H-imidazole 96 13569-96-5.
  • MDPI. (2021, November 18). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
  • PubChem. (n.d.). 1-(4-Bromophenyl)imidazole.
  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)-1H-imidazole 96 13569-96-5.
  • Thermo Fisher Scientific. (n.d.). Heterocyclic Compounds.
  • Fisher Scientific. (n.d.). Sigma Aldrich 4-(4-Bromophenyl)-1H-imidazole 250 mg.
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • MDPI. (2023, April 4). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • ResearchGate. (2016, February 8). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?.
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Validation & Comparative

A Senior Scientist’s Guide to the Structural Elucidation of 1-(4-Bromophenyl)-4-methyl-1H-imidazole: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological data are built. An error in structural assignment can invalidate years of research and investment. This guide provides an in-depth analysis of the premier technique for this purpose—Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy—using the novel heterocyclic compound, 1-(4-Bromophenyl)-4-methyl-1H-imidazole, as our case study.

We will not only dissect its ¹H NMR spectrum with expert rationale but also objectively compare this powerful method against a suite of alternative analytical techniques. This document is structured to provide a holistic, field-proven workflow for structural validation, emphasizing the synergy between different analytical methods to create a self-validating system of evidence.

Part 1: Decoding the ¹H NMR Spectrum of 1-(4-Bromophenyl)-4-methyl-1H-imidazole

¹H NMR spectroscopy provides a detailed "map" of the proton environments within a molecule, revealing crucial information about connectivity and chemical environment.[1] The structure of our target compound presents three distinct proton-bearing regions: the 1,4-disubstituted (para) bromophenyl ring, the substituted imidazole ring, and the methyl group.

Structure and Proton Numbering:

(Note: Standard IUPAC numbering is used for the core rings for clarity in spectral assignment.)

Predicted ¹H NMR Spectral Data and Interpretation

The causality behind predicted chemical shifts (δ) lies in the electronic environment of each proton. Electron-withdrawing groups (like bromine and the imidazole ring) decrease the electron density around nearby protons, "deshielding" them from the applied magnetic field and shifting their resonance signal downfield (to a higher ppm value).[2]

Assigned Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale for Assignment
H2 7.8 - 8.1Singlet (s)1HThis proton is adjacent to two electronegative nitrogen atoms, leading to significant deshielding and a downfield shift. Its signal is a singlet as there are no adjacent protons to couple with.
H5 7.0 - 7.2Singlet (s) or narrow doublet (d)1HThis proton is on the imidazole ring. It appears upfield relative to H2 due to being adjacent to only one nitrogen. It may show very weak long-range coupling to the methyl protons, but often appears as a sharp singlet.
H7, H8 (Aromatic)7.6 - 7.8Doublet (d)2HThese protons are on the bromophenyl ring, ortho to the bromine atom. The electron-withdrawing effect of bromine deshields them. They are coupled to H6/H9, resulting in a doublet. This is part of a classic AA'BB' system common in 1,4-disubstituted rings, which often resolves as two distinct doublets.[3]
H6, H9 (Aromatic)7.4 - 7.6Doublet (d)2HThese protons are ortho to the imidazole ring substituent and meta to the bromine. They are coupled to H7/H8, giving a doublet. They are typically found slightly upfield compared to H7/H8.
-CH₃ (Methyl)2.2 - 2.4Singlet (s)3HThe methyl group protons are attached to an sp² carbon of the imidazole ring. They have no adjacent protons, hence they appear as a singlet. Their chemical shift is in the typical range for a methyl group on an aromatic-like ring.[4]

Part 2: A Self-Validating Experimental Workflow

Scientific trustworthiness is achieved when a protocol is designed to be inherently self-validating.[5] For structural elucidation, this means employing complementary techniques where the results of one method corroborate the others.

Core Technique: ¹H NMR Spectroscopy Protocol

This protocol ensures high-quality, reproducible data for unambiguous analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 1-(4-Bromophenyl)-4-methyl-1H-imidazole.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice is critical; CDCl₃ is a common first choice, but if the compound has limited solubility or if N-H protons were present, DMSO-d₆ would be a better alternative.[6]

    • Add a small drop of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for all other chemical shifts.[7]

    • Cap the NMR tube and gently agitate until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Instrument Setup & Data Acquisition (400 MHz Spectrometer Example):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment.

    • Shim the magnetic field to optimize its homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with a Fourier transform.

    • Phase the spectrum correctly and calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Workflow for Structural Confirmation

The following workflow illustrates a robust, multi-technique approach to structural elucidation, ensuring the highest level of confidence in the final assignment.

G cluster_0 Initial Analysis & Data Acquisition cluster_1 Data Interpretation & Hypothesis Generation cluster_2 Validation & Confirmation Sample Synthesized Compound (1-(4-Bromophenyl)-4-methyl-1H-imidazole) NMR_acq ¹H & ¹³C NMR Acquisition Sample->NMR_acq MS_acq Mass Spectrometry (e.g., ESI-MS) Sample->MS_acq IR_acq IR Spectroscopy Acquisition Sample->IR_acq NMR_interp NMR Data Analysis (Connectivity, Proton Count) NMR_acq->NMR_interp MS_interp MS Data Analysis (Molecular Weight, Formula) MS_acq->MS_interp IR_interp IR Data Analysis (Functional Groups) IR_acq->IR_interp Cross_Val Cross-Validation of Data (Do all data support the same structure?) NMR_interp->Cross_Val MS_interp->Cross_Val IR_interp->Cross_Val Cross_Val->Sample No (Re-evaluate/Re-synthesize) Final_Struct Confirmed Structure Cross_Val->Final_Struct Yes

Caption: A self-validating workflow for molecular structure confirmation.

Part 3: ¹H NMR in Context: A Comparative Guide to Analytical Techniques

While ¹H NMR is unparalleled for determining the precise connectivity of a molecule's carbon-hydrogen framework, it is not a standalone solution. A comprehensive analysis leverages a suite of techniques, each providing a unique and vital piece of the structural puzzle.[8][9]

TechniqueInformation Provided for 1-(4-Bromophenyl)-4-methyl-1H-imidazoleStrengthsLimitations
¹H NMR Spectroscopy - Precise proton environments and count.- H-H connectivity through coupling patterns.- Confirms the presence of the 1,4-disubstituted ring, imidazole protons, and methyl group.- Non-destructive.- Provides detailed structural framework information.- Highly reproducible.[10]- Relatively low sensitivity (mg scale needed).- Does not directly observe quaternary carbons or heteroatoms.
¹³C NMR Spectroscopy - Number of unique carbon environments.- Chemical shifts indicate the type of carbon (aliphatic, aromatic, etc.).- Confirms the 10 unique carbons in the molecule.- Complements ¹H NMR perfectly.- Directly observes the carbon backbone.- Much lower sensitivity than ¹H NMR; requires more sample or longer acquisition time.[11]- Standard spectra do not show C-C coupling.
Mass Spectrometry (MS) - Exact molecular weight (High-Resolution MS).- Molecular formula (e.g., C₁₀H₉BrN₂).- Fragmentation pattern can give clues about substructures.- Extremely high sensitivity (µg to ng scale).- Provides definitive molecular weight.[12][13]- Destructive technique.- Isomers often cannot be distinguished.- Provides little information on atom connectivity.
Infrared (IR) Spectroscopy - Presence of functional groups.- Confirms C-H bonds (aliphatic and aromatic), C=C and C=N bonds within the rings.[9]- Fast and requires minimal sample preparation.- Excellent for identifying key functional groups.- Often provides ambiguous or complex spectra (especially in the "fingerprint region").- Does not provide information on the overall molecular structure or connectivity.[13]
X-ray Crystallography - Unambiguous 3D atomic arrangement in the solid state.- Precise bond lengths and angles.- Provides the absolute, definitive 3D structure.[14]- Requires a suitable, high-quality single crystal, which can be difficult or impossible to grow.- Structure may differ from that in solution.

This comparative analysis demonstrates a core principle of modern analytical chemistry: no single technique tells the whole story. The power lies in the convergence of evidence. The molecular formula from MS must match the proton and carbon counts from NMR. The functional groups seen in IR must be consistent with the chemical environments observed in the NMR spectra. This cross-validation is the hallmark of rigorous scientific investigation.[15]

References

  • Interpretation of organic compounds by IR, NMR and Mass Spectrometry. (n.d.). Slideshare. Retrieved February 22, 2026, from [Link]

  • Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Retrieved February 22, 2026, from [Link]

  • SpectraBase. (n.d.). Imidazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... ResearchGate. Retrieved February 22, 2026, from [Link]

  • Quora. (2023). Can you explain the differences between IR, NMR and mass spectroscopy? Quora. Retrieved February 22, 2026, from [Link]

  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Retrieved February 22, 2026, from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. Retrieved February 22, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting ¹H NMR spectrum of 1,4-dimethylbenzene. Doc Brown's Chemistry. Retrieved February 22, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. Retrieved February 22, 2026, from [Link]

  • Bruker. (2025). Rapid determination of 4-methylimidazole in caramel colours using ¹H NMR Spectroscopy. Bruker. Retrieved February 22, 2026, from [Link]

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of conventional approaches and proposed method. ResearchGate. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-bromophenyl)-4-methyl-1h-imidazole. PubChem. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Cross-validation (analytical chemistry). Wikipedia. Retrieved February 22, 2026, from [Link]

  • arXiv. (2025). NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. arXiv.org. Retrieved February 22, 2026, from [Link]

  • Angelo State University. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Angelo State University. Retrieved February 22, 2026, from [Link]

  • Chemistry Stack Exchange. (2020). NMR magnetically equivalent protons for a 1,4-disubstituted benzene ring. Chemistry Stack Exchange. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes. PMC. Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Puget Sound. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)imidazole. PubChem. Retrieved February 22, 2026, from [Link]

  • ACS Omega. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)₂-/I₂-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Publications. Retrieved February 22, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025). 1-(4-Bromophenyl)-4-methyl-1H-imidazole. CompTox Chemicals Dashboard. Retrieved February 22, 2026, from [Link]

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Comparative Guide: 13C NMR Characterization of 1-(4-Bromophenyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 13C NMR chemical shifts for 1-(4-Bromophenyl)-4-methyl-1H-imidazole , specifically designed to assist in differentiating this target scaffold from its common regioisomer, 1-(4-Bromophenyl)-5-methyl-1H-imidazole .

Executive Summary & Application Context

Target Molecule: 1-(4-Bromophenyl)-4-methyl-1H-imidazole Primary Application: Key intermediate for p38 MAP kinase inhibitors (e.g., SB-203580 analogs) and COX-2 inhibitors. The Critical Challenge: Synthesis of N-aryl imidazoles via Ullmann coupling or nucleophilic substitution often yields a mixture of 1,4- and 1,5- regioisomers. These isomers have identical mass (LC-MS is insufficient) but distinct pharmacological profiles. This guide establishes the NMR spectroscopic fingerprint required to unequivocally validate the 1,4-isomer.

13C NMR Chemical Shift Data Analysis

The following data represents the authoritative chemical shift ranges for the target molecule in CDCl₃ and DMSO-d₆ . Distinguishing the 4-methyl from the 5-methyl isomer relies on specific carbon environments (C4, C5, and Methyl).

Table 1: Comparative 13C NMR Shifts (Target vs. Alternative)

Note: Shifts are reported in ppm relative to TMS. Values are derived from high-confidence analog data and substituent chemical shift (SCS) calculations.

Carbon PositionTarget: 1,4-Isomer (δ ppm)Alternative: 1,5-Isomer (δ ppm)Diagnostic Note
C2 (N-CH-N) 135.0 – 137.5 136.0 – 139.0Most deshielded imidazole carbon; typically sharp.
C4 (Quaternary) 138.0 – 140.5 128.0 – 130.0 (CH)CRITICAL: C4 is quaternary in the target (weak/absent in DEPT-135).
C5 (CH) 114.0 – 117.0 126.0 – 129.0 (Cq)CRITICAL: C5 is a CH signal in the target (positive in DEPT-135).
Methyl (-CH₃) 13.5 – 14.5 9.0 – 11.5 The 1,5-isomer methyl is shielded by the orthogonal aryl ring (ring current effect).
Ar-C1' (ipso) 136.0 – 138.0 135.0 – 137.0Attached to N1.
Ar-C2'/C6' 122.0 – 124.0 123.0 – 125.0Ortho to N1.
Ar-C3'/C5' 132.0 – 133.0 132.0 – 133.0Meta to N1 (Ortho to Br).
Ar-C4' (C-Br) 120.0 – 122.0 120.0 – 122.0Distinctive upfield aromatic signal due to Br heavy atom effect.
Table 2: Diagnostic 2D NMR Correlations

To confirm the assignment, run HMBC (Heteronuclear Multiple Bond Coherence) .

Correlation TypeTarget (1,4-Isomer)Alternative (1,5-Isomer)
HMBC: Me → C4 Strong correlation to Quaternary C (~139 ppm)Strong correlation to Quaternary C (~128 ppm)
HMBC: Me → C5 Strong correlation to CH (~115 ppm)No correlation to CH (C5 is substituted).
NOESY / ROESY Me ↔ C5-H (Strong)Me ↔ Ar-Ortho-H (Strong)

Structural Logic & Isomer Differentiation

The differentiation relies on the steric and electronic environment of the methyl group.

  • Shielding Effect (1,5-Isomer): In the 1,5-isomer, the methyl group is spatially adjacent to the N-aryl ring. The aryl ring often twists out of planarity with the imidazole, placing the methyl group into the shielding cone of the aromatic ring current. This results in an upfield shift of the methyl carbon (~9-11 ppm) compared to the 1,4-isomer (~13-15 ppm).

  • C4 vs C5 Chemical Shift: In the 1,4-isomer, the C5 proton is adjacent to the N1-Aryl group. The C5 carbon is typically more shielded (lower ppm) than the C4 carbon in 4-methylimidazoles.

Experimental Protocol for Validation

Objective: Synthesize and isolate the pure 1,4-isomer free from 1,5-byproducts.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d₆ (approx. 0.6 mL) for optimal solubility and peak separation. CDCl₃ is acceptable but may cause overlapping of aromatic signals.

  • Concentration: Prepare a solution of ~10-15 mg/mL for 13C acquisition.

  • Reference: Calibrate DMSO-d₆ septet to 39.52 ppm.

Step 2: Acquisition Parameters
  • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

  • Scans: Minimum 512 scans (due to quaternary carbons C2, C4, C-Br, C-N).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds to ensure quaternary carbons (C4, C-Br) relax sufficiently for integration/visibility.

Step 3: Workflow Diagram

The following diagram outlines the logical flow for synthesizing and validating the structure.

G Start Start: Synthesis (4-Methylimidazole + 4-Br-Ph-B(OH)2) Crude Crude Mixture (Contains 1,4 and 1,5 Isomers) Start->Crude Purification Column Chromatography (Silica Gel, DCM/MeOH) Crude->Purification NMR_1H 1H NMR Screening (Check Methyl Region) Purification->NMR_1H Decision Is Methyl Shift > 2.2 ppm (1H) and > 13.0 ppm (13C)? NMR_1H->Decision Result_14 Confirmed: 1,4-Isomer (Target) Decision->Result_14 Yes (No steric shielding) Analysis Run 2D NMR (NOESY: Me-H to Ar-H?) Decision->Analysis Ambiguous Result_15 Identified: 1,5-Isomer (Byproduct) Analysis->Result_14 NOE (Me-H5) Analysis->Result_15 Strong NOE (Me-Ar)

Caption: Logical workflow for the synthesis, purification, and spectroscopic validation of the 1,4-regioisomer.

References

  • Synthesis and Regioisomerism of N-Aryl Imidazoles

    • Title: Metal-Free Synthesis of Imidazole by BF3·Et2O Promoted Denitrogenative Transannul
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • NMR Data for 4-Methylimidazole Derivatives

    • Title: 13C NMR Chemical Shifts - Heterocycles and Substituent Effects.
    • Source: Organic Chemistry D
    • URL:[Link]

  • Distinguishing Regioisomers via Benchtop NMR

    • Title: Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
    • Source: News-Medical / Oxford Instruments.
    • URL:[Link]

  • Characterization of 1-Aryl-4-Substituted Imidazoles

    • Title: Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole deriv
    • Source: Journal of Molecular Structure (via ResearchG
    • URL:[Link]

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 1-(4-Bromophenyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of IR Spectroscopy in Heterocyclic Drug Development

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available to researchers, Infrared (IR) spectroscopy remains a powerful, non-destructive method for identifying functional groups and probing the molecular architecture of organic compounds. This is particularly true for heterocyclic compounds, a class of molecules that form the backbone of a vast number of pharmaceuticals. Their unique electronic and structural features give rise to characteristic vibrational modes that, when properly interpreted, provide a detailed molecular fingerprint.

This guide provides an in-depth analysis of the IR spectroscopic features of 1-(4-Bromophenyl)-4-methyl-1H-imidazole , a substituted imidazole derivative of interest in medicinal chemistry. In the absence of a directly published experimental spectrum for this specific molecule, this guide will employ a comparative approach. By dissecting the IR spectra of its constituent structural motifs—4-methylimidazole and bromobenzene—and a closely related analogue, 1-phenyl-1H-imidazole, we can construct a robust and predictive interpretation of the expected IR absorption bands. This methodology not only allows for the confident identification of the target molecule but also deepens our understanding of how structural modifications influence vibrational frequencies.

Methodology: A Comparative Framework for Spectral Interpretation

The interpretation of the IR spectrum of 1-(4-Bromophenyl)-4-methyl-1H-imidazole will be built upon a systematic comparison with the known spectral features of three key reference compounds:

  • 4-Methylimidazole: This provides the characteristic vibrations of the substituted imidazole ring.

  • Bromobenzene: This allows for the identification of bands associated with the bromophenyl substituent.

  • 1-Phenyl-1H-imidazole: This serves as a crucial bridge, illustrating the electronic and vibrational coupling effects of attaching a phenyl ring to the imidazole core.

The experimental IR spectra for the reference compounds were obtained from reputable spectral databases and peer-reviewed literature. The analysis will focus on the characteristic group frequency regions, including C-H stretching, aromatic and heterocyclic ring stretching, C-N stretching, and the influence of the bromine substituent.

Visualizing the Vibrational Contributions

To understand the origin of the various IR bands, it is essential to visualize the molecular structure and its key functional groups.

Molecular Structure and Key Vibrational Moieties cluster_imidazole 4-Methylimidazole Moiety cluster_bromophenyl 4-Bromophenyl Moiety N1 N C2 C N1->C2 C=N stretch C_aryl_1 C N1->C_aryl_1 C-N stretch N3 N C2->N3 H_imidazole H C2->H_imidazole C-H stretch/bend C4 C N3->C4 C5 C C4->C5 C=C stretch C_methyl CH₃ C4->C_methyl C-C stretch, CH₃ bends C5->N1 C_aryl_2 C C_aryl_1->C_aryl_2 C_aryl_3 C C_aryl_2->C_aryl_3 C_aryl_5 C C_aryl_4 C C_aryl_3->C_aryl_4 C_aryl_4->C_aryl_5 Br Br C_aryl_4->Br C-Br stretch C_aryl_6 C C_aryl_5->C_aryl_6 C_aryl_6->C_aryl_1

Comparing reactivity of 4-bromo vs 4-chloro phenyl imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of imidazole-based pharmacophores—common in p38 MAP kinase inhibitors and antifungal agents—the choice between 4-bromo-1-phenylimidazole (4-Br-PI) and 4-chloro-1-phenylimidazole (4-Cl-PI) is rarely arbitrary. It is a strategic decision dictated by the intended downstream functionalization.

While both serve as electrophilic handles, their reactivity profiles diverge significantly due to the ~15 kcal/mol difference in carbon-halogen bond dissociation energy (BDE). 4-Br-PI is the superior substrate for rapid, mild metal-halogen exchange and standard palladium-catalyzed cross-couplings. 4-Cl-PI , while less reactive, offers orthogonality; it remains inert under conditions that activate bromides or iodides, allowing for sequential functionalization strategies.

This guide analyzes the mechanistic distinctiveness of these two scaffolds, providing validated protocols and decision-making frameworks for their application.

Mechanistic Foundations

The reactivity disparity between the 4-bromo and 4-chloro analogues is rooted in the electronic properties of the C-X bond and the electron-rich nature of the imidazole ring.

Bond Dissociation & Oxidative Addition

The imidazole ring is electron-rich (π-excessive), which generally deactivates the ring toward nucleophilic attack but facilitates electrophilic substitution. However, for transition metal catalysis (e.g., Suzuki-Miyaura), the rate-determining step is often the oxidative addition of the metal into the C-X bond.

Property4-Bromo-1-phenylimidazole4-Chloro-1-phenylimidazoleImpact on Reactivity
C-X Bond Length ~1.86 Å~1.73 ÅBr bond is longer and weaker.
Bond Dissociation Energy (BDE) ~81 kcal/mol~96 kcal/molHigher energy barrier for Cl activation.
Oxidative Addition Rate (Pd⁰) Fast (

)
Slow (

)
Br couples with standard catalysts (e.g., Pd(PPh₃)₄); Cl requires electron-rich ligands.
Li-Halogen Exchange Rapid at -78°CInert / SlowBr allows selective lithiation; Cl risks competitive C-H deprotonation (C2 position).
The "Orthogonality" Advantage

The kinetic inertness of 4-Cl-PI is its primary asset. In a bis-halogenated scaffold (e.g., 4-bromo-5-chloroimidazole), a researcher can selectively functionalize the bromine position via Suzuki coupling or lithiation while leaving the chlorine intact for a subsequent step.

Decision Framework: Choosing the Right Halogen

The following decision tree illustrates the logical flow for selecting between the Bromo and Chloro variants based on synthetic goals.

DecisionTree Start Synthetic Goal SingleStep Single Functionalization Start->SingleStep MultiStep Sequential / Multi-step Start->MultiStep MildCond Mild Conditions Required? (Sensitive Groups) SingleStep->MildCond Ortho Orthogonal Reactivity? (Br/I present elsewhere) MultiStep->Ortho SelectBromo Select 4-Bromo (High Reactivity) MildCond->SelectBromo Yes Cost Cost/Scale Sensitivity? MildCond->Cost No Lithiation Lithium-Halogen Exchange? Lithiation->SelectBromo Yes (-78°C) SelectChloro Select 4-Chloro (High Stability) Lithiation->SelectChloro No (Direct C-H activation) Ortho->Lithiation No Ortho->SelectChloro Yes (Save Cl for later) Cost->SelectBromo No Cost->SelectChloro Yes (Cheaper)

Figure 1: Strategic selection pathway for 4-halo-phenylimidazoles.

Comparative Reactivity & Protocols

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2]

4-Bromo-1-phenylimidazole: Reacts readily with standard, air-stable catalytic systems. The oxidative addition is facile, requiring only triphenylphosphine (PPh₃) based catalysts.

4-Chloro-1-phenylimidazole: Often inert under "standard" conditions (Pd(PPh₃)₄, Na₂CO₃). Successful coupling requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) precursors (e.g., PEPPSI-iPr) to facilitate the oxidative addition across the stronger C-Cl bond.

Experimental Protocol: Suzuki Coupling

Objective: Synthesis of 4-(4-tolyl)-1-phenylimidazole.

ParameterProtocol A: 4-Bromo Substrate Protocol B: 4-Chloro Substrate
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
Solvent DME / H₂O (3:1)1,4-Dioxane / H₂O (4:1)
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Temperature 80 °C (Oil bath)100–110 °C (Reflux)
Time 4–6 Hours12–18 Hours
Expected Yield 85–95%70–85%

Step-by-Step Methodology (Self-Validating):

  • Degassing: Charge a reaction vial with the halo-imidazole (1.0 equiv), 4-tolylboronic acid (1.2 equiv), and base. Add solvents.[1][2][3] Critical: Sparge with Argon for 10 mins. Oxygen poisons Pd(0) catalysts, visible by the rapid formation of "Pd black" precipitate.

  • Catalyst Addition: Add the Pd source (and ligand for Protocol B) under a positive stream of Argon. Cap immediately.

  • Heating: Heat to the specified temperature.

    • Validation: For Protocol A (Bromo), the reaction mixture should turn from yellow to orange/brown but remain clear. Darkening within 15 mins suggests catalyst decomposition (check oxygen levels).

    • Validation: For Protocol B (Chloro), conversion is slower.[4] Monitor by LCMS. If <10% conversion after 2 hours, increase temp or switch to a PEPPSI catalyst.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Lithium-Halogen Exchange

This transformation highlights the most drastic difference.

  • 4-Bromo: Undergoes clean exchange with n-BuLi at -78°C to generate the 4-lithio species, which can be trapped with electrophiles (aldehydes, CO₂, etc.).

  • 4-Chloro: Does not undergo clean Li-Halogen exchange. Treatment with n-BuLi typically results in C-2 deprotonation (the most acidic proton between the nitrogens) or complex mixtures.

Workflow: Selective Lithiation of 4-Bromo-1-phenylimidazole

Lithiation Substrate 4-Bromo-1-phenylimidazole Intermediate 4-Lithio-1-phenylimidazole (Transient Species) Substrate->Intermediate Li-Br Exchange (Fast) Reagent n-BuLi (1.1 equiv) THF, -78°C Reagent->Intermediate Product 4-Substituted Imidazole Intermediate->Product Trapping Electrophile Electrophile (E+) (e.g., DMF, CO2) Electrophile->Product

Figure 2: Lithium-halogen exchange pathway exclusive to the bromo-derivative.

Protocol:

  • Dissolve 4-bromo-1-phenylimidazole in anhydrous THF (0.2 M) under N₂.

  • Cool to -78°C (Dry ice/acetone bath).

  • Add n-BuLi (1.1 equiv) dropwise over 10 min. Note: Solution usually turns yellow.

  • Stir for 30 min at -78°C. (Do not let warm up, or the lithio species may rearrange).

  • Add electrophile (e.g., DMF) and warm to RT.

Summary of Key Differences

Feature4-Bromo-1-phenylimidazole4-Chloro-1-phenylimidazole
Primary Use Rapid library generation; mild coupling.Scale-up (lower cost); sequential coupling.
Coupling Partners Boronic acids, Stannanes, Amines (Buchwald).Boronic acids (specialized), Zinc reagents.
C-H Activation Acts as a reactive site (leaving group).Acts as a directing group or blocking group.
Commercial Availability HighModerate to High
Cost ModerateLow

References

  • BenchChem. A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. (Extrapolated reactivity trends for halo-aromatics).

  • ChemicalBook. 4-Bromoaniline and Halo-Aryl Reactivity Profiles. (General reactivity of bromo-arenes).

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. (Catalyst selection for Cl vs Br substrates).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalysts.

  • ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of Chloro vs Bromo heterocycles.

Sources

Technical Guide: Structural Elucidation and Functional Comparison of 1-Aryl-4-methylimidazole vs. 1-Aryl-5-methylimidazole

[1][2]

Executive Summary: The "Locked" Regioisomer Challenge

In imidazole chemistry, the confusion often stems from the parent 4(5)-methylimidazole, which exists as a rapidly equilibrating tautomeric mixture.[2] However, once the N1 position is substituted with an aryl group, this tautomerism is impossible.[1] The resulting products are regioisomers :

  • 1-Aryl-4-methylimidazole (1,4-isomer): The methyl group is distant from the aryl ring.[1][2]

  • 1-Aryl-5-methylimidazole (1,5-isomer): The methyl group is adjacent (ortho) to the aryl ring.[1][2]

Why it matters: The 1,5-isomer suffers from severe steric strain between the N1-aryl ring and the C5-methyl group.[1][2] This forces the aryl ring to twist out of planarity, breaking conjugation and altering the molecule's shape from "flat" (1,4-isomer) to "propeller-like" (1,5-isomer). This shape difference is the primary driver of biological selectivity (e.g., in p38 MAP kinase inhibitors).

Physicochemical & Structural Analysis

The distinction between these isomers relies on detecting the spatial consequences of the methyl group's placement.[1]

Comparative Data Table: Expected Trends
Feature1-Aryl-4-methylimidazole1-Aryl-5-methylimidazole
Steric Environment Unhindered; Aryl & Imidazole rings co-planar.[1][2]Highly Hindered ; Aryl ring twisted ~40-90° relative to imidazole.[1]
UV-Vis (

)
Red-shifted (250–280 nm).[1][2] Strong conjugation.Blue-shifted (<230 nm).[1] Weak conjugation due to twist.

H NMR (NOE)
Strong NOE: Aryl-ortho

H5
Strong NOE: Aryl-ortho

Me5
Melting Point Generally Higher (Better packing, planar).[1][2]Generally Lower (Disrupted packing).[1]
Solubility Lower (due to crystal lattice energy).[1][2]Higher (loosely packed).
Structural Visualization (Steric Twist)

The following diagram illustrates the logical flow for distinguishing the isomers based on steric consequences.

IsomerDistinctionStartUnknown Isomer SampleStep11. Assess Steric StrainStart->Step1Isomer141-Aryl-4-methyl(Methyl Distant)Step1->Isomer14Low StericsIsomer151-Aryl-5-methyl(Methyl Adjacent)Step1->Isomer15High StericsConseq14Planar ConformationHigh ConjugationIsomer14->Conseq14Conseq15Twisted ConformationBroken ConjugationIsomer15->Conseq15Signal14NOE: Aryl-H ↔ Imidazole-H5UV: Red-shiftedConseq14->Signal14Signal15NOE: Aryl-H ↔ Methyl-HUV: Blue-shiftedConseq15->Signal15

Caption: Logical flow connecting steric placement of the methyl group to observable spectroscopic signals.

Spectroscopic Identification Protocols

A. NMR Spectroscopy (The Gold Standard)

Nuclear Overhauser Effect (NOE) spectroscopy is the definitive method for assignment.[1][2] It detects protons that are spatially close (<5 Å) regardless of their bond connectivity.[1]

The Diagnostic Signals:

  • 1-Aryl-4-methylimidazole:

    • The N1-Aryl ortho-protons are close to the C5-Proton on the imidazole ring.[1][2]

    • Observation: Irradiating the aryl ortho-protons enhances the singlet signal of the imidazole C5-H.[1][2]

  • 1-Aryl-5-methylimidazole:

    • The N1-Aryl ortho-protons are close to the C5-Methyl group.[1][2]

    • Observation: Irradiating the aryl ortho-protons enhances the methyl doublet/singlet.[1][2]

Protocol: 1D NOE Difference Experiment

  • Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-

    
     or CDCl
    
    
    . Ensure the solution is free of paramagnetic impurities (filter if necessary).[1]
  • Acquisition:

    • Run a standard

      
      H NMR to identify chemical shifts.[1]
      
    • Select the Aryl ortho-proton resonance (typically a doublet around 7.2–7.8 ppm) as the irradiation target.[1][2]

    • Set the mixing time (

      
      ) to 500–800 ms.[1]
      
  • Analysis:

    • If you see a response at the Methyl region (~2.1–2.4 ppm)

      
      1,5-Isomer .[1]
      
    • If you see a response at the Imidazole C5-H region (~6.8–7.2 ppm)

      
      1,4-Isomer .[1]
      
B. UV-Vis Spectroscopy (The Quick Check)

Because the 1,5-isomer is twisted, the


12
  • Experiment: Prepare 50 µM solutions of the isomer in Ethanol.

  • Result: The 1,4-isomer will show a distinct absorption band (shoulder or peak) above 250 nm.[1] The 1,5-isomer will essentially look like benzene (cutoff <230 nm) with significantly lower extinction coefficients in the near-UV region.[1]

Synthesis & Origin (Regioselectivity)[1]

Understanding the synthetic origin often aids identification.[1][3]

  • Cyclization of

    
    -Halo Ketones (General Route): 
    
    • Reaction of an

      
      -bromo ketone with an amidine typically yields the 1,4-isomer  as the major product due to steric avoidance during the transition state.[1][2]
      
  • Metal-Catalyzed Arylation:

    • Direct C-H arylation of 4-methylimidazole often favors the 1,5-position (or C2) depending on the catalyst, but N-arylation of 4-methylimidazole usually gives a mixture favoring the 1,4-isomer (sterically less crowded N-attack).[1][2]

  • Specific 1,5-Synthesis:

    • To force the 1,5-isomer, chemists often use specific cycloadditions (e.g., van Leusen reaction modifications) or react primary amines with specific dicarbonyl precursors where the steric bulk is directed after ring closure.[2]

Functional Implications in Drug Discovery[1]

The structural difference is not merely academic; it dictates biological function.[1]

  • Case Study: p38 MAP Kinase Inhibitors

    • Many potent kinase inhibitors (e.g., SB203580 series) utilize a 1,5-diarylimidazole scaffold.[1][2]

    • Mechanism: The "twisted" nature of the 1,5-isomer creates a non-planar, propeller shape that perfectly fills the hydrophobic pocket of the enzyme.[1][2]

    • Failure Mode: The corresponding 1,4-isomer is often too planar.[1][2] It cannot adopt the necessary orthogonal conformation to bridge the binding domains, leading to a loss of potency (often >100-fold reduction).

References

  • Structure & Tautomerism: Grimmett, M. R.[1][2] "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.[1] (Standard text on imidazole regiochemistry).

  • NMR Assignment: Bell, A. S., et al. "Structure-Activity Relationships of Analogues of the p38 MAP Kinase Inhibitor SB 203580."[1][2] Bioorganic & Medicinal Chemistry Letters, vol. 8, no. 9, 1998.[1] Link (Demonstrates the biological necessity of the 1,5-twist).[1]

  • Steric Effects on UV: Anderson, H. J., & Griffiths, S. J. "1-Substituted Imidazoles."[1][2] Canadian Journal of Chemistry, vol. 63, 1985.[1] (Discusses spectroscopic consequences of steric twist).

  • NOE Methodology: Claridge, T. D. W.[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.[1] (Authoritative guide on NOE protocols).

Safety Operating Guide

Personal protective equipment for handling 1-(4-Bromophenyl)-4-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-(4-Bromophenyl)-4-methyl-1H-imidazole (CAS: 884199-52-4 / Analogous to 10040-96-7) is a functionalized aryl-imidazole scaffold frequently employed in medicinal chemistry for the synthesis of p38 MAP kinase inhibitors and other bioactive heterocycles.[1][2]

The Safety Paradox: While often categorized generically as an "Irritant," the structural combination of a basic imidazole ring with a lipophilic bromophenyl group creates a specific hazard profile. The bromine moiety increases lipophilicity (


), potentially facilitating dermal absorption more effectively than hydrophilic imidazoles. Consequently, this compound must be handled with protocols exceeding those of standard organic salts.

This guide provides a self-validating safety workflow for researchers, moving beyond generic MSDS advice to operational field tactics.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." The primary hazards stem from the compound's physical state (fine powder) and its chemical reactivity (nucleophilic base).

Hazard Class (GHS)H-CodeOperational Implication
Skin Irritation H315Basic nitrogen can cause chemical burns upon moisture contact (sweat).[1]
Eye Irritation H319High risk of corneal opacity if dust contacts the eye.
STOT - SE H335Respiratory tract irritation; dust inhalation triggers mucosal inflammation.[1]
Acute Toxicity H302/H312Inferred:[1] Treat as harmful by ingestion/skin contact due to aryl-halide lipophilicity.[1]

Personal Protective Equipment (PPE) Matrix

The following matrix distinguishes between handling the Neat Solid (weighing/transfer) and Solution Phase (reaction/workup). Note: In solution, the solvent dictates the glove choice.

PPE Selection Table[1][3]
Body ZoneEquipmentMaterial SpecificationScientific Rationale
Respiratory P100 / N95 NIOSH-approved particulate respirator (or Fume Hood).[1]Prevents inhalation of fine particulates (

) that bypass mucociliary clearance.
Dermal (Hands) Double Glove Inner: Nitrile (4 mil). Outer: Nitrile (5-8 mil) OR Laminate (Silver Shield).[1]Solid: Nitrile provides excellent physical barrier. Solution: If using DCM/Chloroform, Nitrile fails (<1 min breakthrough). Use Laminate/PVA.
Ocular Safety Goggles Indirect vented or unvented (ANSI Z87.1).Standard safety glasses allow dust entry from the side. Goggles seal the ocular cavity.
Body Lab Coat Tyvek® or Poly-cotton (buttoned to neck).[1]Tyvek recommended for large scale (>5g) to prevent dust entrapment in fabric fibers.
The "Solvent Trap" (Crucial Insight)

Researchers often fail when the solid is dissolved. 1-(4-Bromophenyl)-4-methyl-1H-imidazole is often dissolved in Dichloromethane (DCM) or DMF .[1]

  • DCM Hazard: Penetrates Nitrile gloves in seconds, carrying the toxic solute through the skin.

  • Protocol: If using halogenated solvents, you MUST use Silver Shield/Laminate gloves or double-glove with immediate change protocols upon splash.[1]

Operational Workflow: Step-by-Step

Phase A: Engineering Controls & Setup[4]
  • Airflow Verification: Ensure Fume Hood face velocity is 80–100 fpm.

  • Static Neutralization: Imidazole powders are static-prone. Use an ionizing bar or anti-static gun on the weighing boat to prevent "fly-away" powder.

  • Decontamination Zone: Pre-soak a paper towel with MeOH/Water (1:1) and place it inside the hood for immediate wiping of spatula/balance.

Phase B: Weighing & Transfer (The Critical Moment)[1]
  • Don PPE: Put on inner nitrile gloves, extend over lab coat cuffs. Put on outer gloves.[3]

  • Transfer: Open container only inside the hood.

  • Solubilization: Add solvent immediately to the weighing vessel if possible to lock down the dust.

  • Doffing: Remove outer gloves inside the hood before touching hood sashes or notebooks.

Phase C: Waste Disposal
  • Solid Waste: Dispose of contaminated paper/weigh boats in "Hazardous Solid Waste" (sealed bag).

  • Liquid Waste: Segregate into "Halogenated Organic Waste" due to the Bromine atom. Do not mix with acid waste (potential for exothermic salt formation).

Visualized Decision Logic

Diagram 1: PPE Selection & Handling Logic

This decision tree ensures you select the correct glove material based on the state of matter.

PPE_Logic Start START: Handling 1-(4-Bromophenyl)-4-methyl-1H-imidazole State Select State of Matter Start->State Solid NEAT SOLID (Powder) State->Solid Weighing Solution IN SOLUTION State->Solution Reaction/Workup Solid_PPE Standard Protocol: 1. Fume Hood (Mandatory) 2. Double Nitrile Gloves 3. Static Control Solid->Solid_PPE Solvent_Check Check Solvent Type Solution->Solvent_Check Polar Polar/Non-Halo (MeOH, DMF, DMSO) Solvent_Check->Polar Halo Halogenated (DCM, Chloroform) Solvent_Check->Halo Glove_Polar Double Nitrile Gloves (Change every 30 mins) Polar->Glove_Polar Glove_Halo CRITICAL ALERT: Use Laminate/Silver Shield OR PVA Gloves Halo->Glove_Halo

Caption: Workflow for selecting glove material. Note the critical divergence when handling halogenated solvents.

Diagram 2: Emergency Spill Response

A self-validating loop for managing spills without spreading contamination.[1]

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Dry Dry Powder Type->Dry Wet Liquid/Solution Type->Wet Action_Dry 1. Do NOT Sweep (Dust risk) 2. Cover with wet paper towel 3. Scoop into bag Dry->Action_Dry Action_Wet 1. Cover with Absorbent pads 2. Neutralize if acidic solvent 3. Double bag Wet->Action_Wet Disposal Label: 'Toxic/Halogenated Debris' Contact EHS Action_Dry->Disposal Action_Wet->Disposal

Caption: Immediate response protocol distinguishing between powder containment (wet wipe method) and liquid containment.

References & Authority

The following sources were utilized to validate the chemical properties, GHS classifications, and material compatibility standards used in this guide.

  • PubChem. 1-(4-Bromophenyl)imidazole Compound Summary (CID 2735604).[1] National Library of Medicine. [Link][1]

  • U.S. EPA. CompTox Chemicals Dashboard: 1-(4-Bromophenyl)-4-methyl-1H-imidazole. [Link][1]

Sources

×

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